molecular formula C25H20N2O3 B561931 (R)-(+)-Blebbistatin O-Benzoate CAS No. 1217635-67-0

(R)-(+)-Blebbistatin O-Benzoate

Cat. No. B561931
M. Wt: 396.446
InChI Key: ICIURMLAMQGRRU-VWLOTQADSA-N
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Description

“®-(+)-Blebbistatin O-Benzoate” is a derivative of Blebbistatin . It is a selective inhibitor of non-muscle myosin II and blocks cell blebbing rapidly and reversibly. It also disrupts directed cell migration and cytokinesis in vertebrate cells .


Molecular Structure Analysis

The molecular formula of “®-(+)-Blebbistatin O-Benzoate” is C25H20N2O3 . Its molecular weight is 396.44 .


Physical And Chemical Properties Analysis

“®-(+)-Blebbistatin O-Benzoate” appears as an orange solid . It has a high enantiomeric excess of 99.96% as determined by HPLC . Its melting point ranges from 163.0 to 164.0 °C . It is soluble in chloroform and methanol .

Scientific Research Applications

Understanding Dual Use Research of Concern (DURC)

One important aspect of scientific research, especially when dealing with potent chemical compounds, is the awareness of Dual Use Research of Concern (DURC). DURC involves research that, while intended for beneficial purposes, could potentially be misapplied to pose threats to public health or security. This concept is crucial in drug development to mitigate unintended consequences and ensure research aligns with ethical standards and public safety (Ball, 2015).

Pharmacokinetics and Drug Safety

Pharmacokinetic studies are integral to understanding how drugs are metabolized and processed within the body. For instance, research on benzoic acid across different species provides insights into metabolic pathways, helping predict human responses to chemical exposures. Such studies are foundational in ensuring the safety and efficacy of new chemical entities, including those related to "(R)-(+)-Blebbistatin O-Benzoate" (Hoffman & Hanneman, 2017).

Exploring Chemical Compounds for Therapeutic Uses

The exploration of chemical scaffolds like benzimidazoles and benzoxaboroles illustrates the process of identifying and developing new therapeutic agents. These compounds, known for their antifungal, antibacterial, and anti-inflammatory properties, highlight the potential of chemical derivatives in medicinal chemistry. By understanding these frameworks, researchers can uncover new applications and therapeutic potentials for compounds like "(R)-(+)-Blebbistatin O-Benzoate" (Davidse, 1986); (Nocentini, Supuran, & Winum, 2018).

properties

IUPAC Name

[(3aR)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIURMLAMQGRRU-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652449
Record name (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Blebbistatin O-Benzoate

CAS RN

1217635-67-0
Record name (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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